![molecular formula C11H9NO3 B2881631 Methyl 8-hydroxyquinoline-4-carboxylate CAS No. 71294-66-1](/img/structure/B2881631.png)
Methyl 8-hydroxyquinoline-4-carboxylate
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Overview
Description
“Methyl 8-hydroxyquinoline-4-carboxylate” is a chemical compound with the CAS Number: 71294-66-1 . It has a molecular weight of 203.2 and its IUPAC name is methyl 8-hydroxy-4-quinolinecarboxylate . The compound is typically stored in a dry, room temperature environment .
Synthesis Analysis
The synthesis of quinoline derivatives, including “Methyl 8-hydroxyquinoline-4-carboxylate”, involves various protocols. Some of the well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Other methods involve transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .
Molecular Structure Analysis
The molecular structure of “Methyl 8-hydroxyquinoline-4-carboxylate” is represented by the linear formula C11H9NO3 . The InChI Code for this compound is 1S/C11H9NO3/c1-15-11(14)8-5-6-12-10-7(8)3-2-4-9(10)13/h2-6,13H,1H3 .
Physical And Chemical Properties Analysis
“Methyl 8-hydroxyquinoline-4-carboxylate” is a solid at room temperature . The compound is sealed and stored in a dry, room temperature environment .
Scientific Research Applications
Antimicrobial Activity
Compounds containing the 8-hydroxyquinoline (8-HQ) nucleus, such as Methyl 8-hydroxyquinoline-4-carboxylate, exhibit a wide range of biological activities, including antimicrobial effects . This makes them potential candidates for the development of new antimicrobial drugs.
Anticancer Agents
8-Hydroxyquinoline derivatives have been found to have anticancer properties . They can be used to develop potent lead compounds with good efficacy and low toxicity, making them promising for cancer treatment research.
Antifungal Agents
Mono-chloro- and mono-bromo-substituted 8-HQ at positions 2-, 3-, 4-, 5-, 6-, and 7 showed antifungal activity against Aspergillus niger, Aspergillus oryzae, Myrothecium verrucaria, Trichoderma viride and Trichophyton mentagrophytes .
Neuroprotection
8-Hydroxyquinoline and many of its derivatives have a wide range of pharmacological applications, such as iron-chelators for neuroprotection . This suggests potential applications in the treatment of neurodegenerative diseases.
Anti-HIV Agents
8-Hydroxyquinoline derivatives have also been studied as potential anti-HIV agents . This opens up another avenue of research for the treatment of HIV.
Treatment of Chlamydia trachomatis Infection
New 8-Hydroxyquinoline derivatives have been synthesized for the treatment of Chlamydia trachomatis infection . This shows the potential of these compounds in treating bacterial infections.
Safety and Hazards
Mechanism of Action
Target of Action
Methyl 8-hydroxyquinoline-4-carboxylate, a derivative of 8-hydroxyquinoline (8-HQ), exhibits a wide range of biological activities . The primary targets of this compound are 2-oxoglutarate (2OG) and iron-dependent oxygenases . These enzymes are considered promising therapeutic targets for various human diseases .
Mode of Action
The compound acts as an effective broad-spectrum inhibitor of the 2OG oxygenase subfamilies, including nucleic acid demethylases and γ-butyrobetaine hydroxylase . It has been validated as a cell-active inhibitor of 2OG-dependent histone lysine demethylases (KDM) and an inhibitor of fat mass and obesity-associated protein (FTO), a 2OG-dependent N-methyl nucleic acid demethylase .
Biochemical Pathways
The biosynthesis of 8-hydroxyquinoline-2-carboxylic acid, a related compound, proceeds via kynurenine and 3-hydroxykynurenin . This suggests that Methyl 8-hydroxyquinoline-4-carboxylate might follow a similar pathway.
Pharmacokinetics
It’s known that the compound iox1, a derivative of 8-hq, suffers from low cell permeability . This could impact the bioavailability of Methyl 8-hydroxyquinoline-4-carboxylate, but further studies are required to confirm this.
Result of Action
The compound’s action results in the inhibition of various enzymes, leading to potential therapeutic effects. For instance, it inhibits 2OG-dependent histone lysine demethylases (KDM), which play a crucial role in epigenetic regulation . It also inhibits the fat mass and obesity-associated protein (FTO), which could have implications for obesity treatment .
properties
IUPAC Name |
methyl 8-hydroxyquinoline-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-15-11(14)8-5-6-12-10-7(8)3-2-4-9(10)13/h2-6,13H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZPXJPFBMVCGSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=CC=C(C2=NC=C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 8-hydroxyquinoline-4-carboxylate |
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